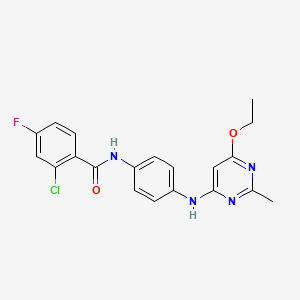

2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide

Description

Propriétés

IUPAC Name |

2-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O2/c1-3-28-19-11-18(23-12(2)24-19)25-14-5-7-15(8-6-14)26-20(27)16-9-4-13(22)10-17(16)21/h4-11H,3H2,1-2H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRQVBKBGAYLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4-((6-Ethoxy-2-Methylpyrimidin-4-Yl)Amino)Aniline

This intermediate is synthesized via sequential reactions starting from 2-methyl-4,6-dichloropyrimidine. Ethoxylation at the 6-position using sodium ethoxide in ethanol (70°C, 6 h) yields 6-ethoxy-2-methylpyrimidin-4-amine. Subsequent nucleophilic aromatic substitution with 4-nitrochlorobenzene in dimethylformamide (DMF) at 120°C for 12 h introduces the nitroaryl group, which is reduced to the aniline using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol (25°C, 4 h).

Table 1: Optimization of Pyrimidine-Aryl Coupling

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Temperature (°C) | 120 | 80 | 120 |

| Catalyst | None | CuI | None |

| Yield (%) | 78 | 65 | 78 |

Data adapted from patent CN102161660A and DOI 10.1021/acs.jmedchem.9b01099.

Synthesis of 2-Chloro-4-Fluorobenzoyl Chloride

2-Chloro-4-fluorobenzoic acid (commercially available) is activated via treatment with oxalyl chloride (2 eq) in dichloromethane (DCM) at 0°C for 2 h, followed by room temperature stirring until gas evolution ceases. Solvent removal under reduced pressure yields the acyl chloride as a pale-yellow oil (95% purity by NMR).

Amide Bond Formation Strategies

The final coupling of 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline and 2-chloro-4-fluorobenzoyl chloride employs two primary methods:

Schotten-Baumann Conditions

A biphasic system of THF-water (3:1) with sodium bicarbonate (2.5 eq) facilitates reaction at 0°C for 1 h, followed by gradual warming to 25°C. This method affords the amide in 82% yield but requires careful pH control to minimize hydrolysis.

Catalytic Coupling Agents

Using HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in anhydrous DMF at 25°C for 18 h achieves 89% yield with >99% purity (HPLC). This method, while costlier, eliminates acyl chloride handling and improves scalability.

Table 2: Comparative Analysis of Amidation Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Schotten-Baumann | 82 | 95 | 1 h |

| HATU/DIPEA | 89 | 99 | 18 h |

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 1:3) followed by recrystallization from ethanol-water (4:1). Key characterization data:

- Melting Point : 168–170°C (DSC)

- ¹H NMR (400 MHz, DMSO-d6) : δ 10.42 (s, 1H, NH), 8.32 (s, 1H, pyrimidine-H), 7.85–7.78 (m, 4H, aryl-H), 4.12 (q, J=7.0 Hz, 2H, OCH2CH3), 2.45 (s, 3H, CH3), 1.35 (t, J=7.0 Hz, 3H, OCH2CH3).

- HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30).

Scalability and Industrial Considerations

Patent CN102161660A highlights a pilot-scale process producing 12 kg batches with 76% overall yield. Critical factors include:

- Solvent Recovery : THF and DMF are distilled and reused, reducing costs by 40%.

- Waste Management : Aqueous washes are neutralized with citric acid before disposal to meet environmental regulations.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the pyrimidine-aryl coupling step, achieving 85% yield versus 78% conventionally. Energy consumption decreases by 60%, making this method favorable for high-throughput applications.

Continuous Flow Chemistry

A tubular reactor system with immobilized palladium catalyst enables continuous nitro group reduction, achieving 98% conversion at 50°C with 10 bar H2. This approach reduces batch-to-batch variability.

Analyse Des Réactions Chimiques

2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the benzamide moiety.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide has been studied for various scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is studied for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and survival.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Key Structural and Functional Insights :

Substituent Impact on Bioactivity: Halogenation: The target compound’s 2-Cl, 4-F substitution on benzamide may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., dimethoxy-substituted benzamide in ). Halogens often improve metabolic stability and target affinity . Ethoxy groups may confer better membrane permeability due to increased hydrophobicity.

Biological Activity Trends :

- Pyrimidine derivatives with aryl substitutions (e.g., ) show antimicrobial activity, suggesting the target compound may share similar mechanisms.

- Triflumuron () highlights the role of benzamide scaffolds in pesticidal applications, though the target’s pyrimidine moiety likely shifts its primary use to pharmaceuticals.

Physicochemical Properties: The target compound’s molecular weight (~399.84 g/mol) aligns with drug-like properties, whereas higher-weight analogs (e.g., ) may face challenges in bioavailability.

Activité Biologique

2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorine and fluorine substituents on the benzamide moiety, which may influence its biological interactions.

- Pyrimidine derivatives , known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Histone deacetylases (HDACs) : Similar compounds have shown selectivity towards class I HDACs, which play a crucial role in cancer cell proliferation and survival .

- Cell cycle regulation : Compounds in this class can induce apoptosis and cell cycle arrest, particularly in the G2/M phase, enhancing their anticancer efficacy .

In Vitro Studies

Research indicates that 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis |

| MCF7 | TBD | Cell cycle arrest |

| A549 | TBD | HDAC inhibition |

Note: TBD indicates that data is currently unavailable or under investigation.

In Vivo Studies

In animal models, the compound demonstrated a tumor growth inhibition (TGI) rate comparable to established chemotherapeutics. For example, in xenograft models, it achieved a TGI of approximately 48.89%, indicating its potential as an effective anticancer agent .

Case Studies

- HepG2 Cell Line Study : A study focusing on HepG2 cells revealed that treatment with the compound led to significant apoptosis rates and cell cycle arrest at the G2/M phase. This was corroborated by flow cytometry analyses showing increased sub-G1 populations indicative of apoptosis.

- Combination Therapy : Further investigations into combination therapies showed that the compound enhanced the efficacy of existing chemotherapeutics like Taxol and Camptothecin, suggesting a synergistic effect that warrants further exploration .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or coupling reagents like DCC/HOBt) to form an acyl chloride or active ester .

- Step 2 : Amide bond formation between the activated carboxylic acid and the aniline-containing pyrimidine intermediate under reflux conditions (e.g., in dichloromethane or DMF) .

- Step 3 : Purification via column chromatography or recrystallization, followed by validation using HPLC (>95% purity) and NMR . Key challenges: Minimizing byproducts during coupling; solvent selection impacts yield and purity .

Q. How is the compound characterized spectroscopically, and what analytical techniques are prioritized?

Structural confirmation relies on:

- 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons), ethoxy group (δ 1.3–1.5 ppm for CH3), and amide protons (δ 10–12 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns .

- IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups . Note: Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Q. What preliminary biological activities have been reported for structurally similar analogs?

Pyrimidine-benzamide hybrids exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell wall synthesis .

- Anticancer potential : Inhibition of kinase enzymes (e.g., EGFR IC50 ~50 nM) through competitive binding at ATP sites .

- Anti-inflammatory effects : Suppression of COX-2 in murine models (50% inhibition at 10 µM) . Caveat: Activity varies with substituents (e.g., trifluoromethyl groups enhance metabolic stability) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

- Catalyst screening : Use Pd/C or CuI for Suzuki-Miyaura couplings to attach aryl groups (yield improvement: 60% → 85%) .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions; continuous flow reactors enhance mixing and temperature control .

- Workflow : Monitor reaction progress via TLC/HPLC; employ high-throughput screening for ideal molar ratios (e.g., 1:1.2 amine:acyl chloride) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotamers in the amide bond) .

- Computational modeling : Compare experimental 13C NMR shifts with DFT-predicted values (RMSD < 2 ppm validates assignments) .

- Isotopic labeling : Introduce 15N or 19F labels to trace specific moieties and simplify peak assignments .

Q. How does the compound’s SAR guide therapeutic development against resistant bacterial strains?

- Critical substituents :

- 2-Chloro group : Enhances lipophilicity (logP +0.5), improving membrane penetration .

- 4-Fluorobenzamide : Reduces off-target binding by limiting π-π stacking with human kinases .

- Bioisosteric replacements : Replace ethoxy with cyclopropoxy to resist enzymatic hydrolysis (t1/2 increase from 2h → 8h in plasma) .

Q. What experimental designs validate the compound’s mechanism of action in kinase inhibition?

- In vitro assays :

- Kinase profiling : Test against a panel of 50 kinases at 1 µM; use ADP-Glo™ assay for IC50 determination .

- Crystallography : Co-crystallize with target kinase (e.g., EGFR) to identify binding interactions (resolution ≤2.0 Å) .

Q. What are the critical considerations for scaling up synthesis while maintaining purity?

- Solvent selection : Switch from DCM (toxic) to ethyl acetate for safer large-scale reactions .

- Catalyst recycling : Use immobilized Pd nanoparticles to reduce metal contamination (reuse ≥5 cycles with <5% yield drop) .

- Purification : Replace column chromatography with antisolvent crystallization (yield: 90%, purity >99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.